molecular formula C10H14O2S B14357351 [3-(Methanesulfinyl)propoxy]benzene CAS No. 90183-64-5

[3-(Methanesulfinyl)propoxy]benzene

Cat. No.: B14357351
CAS No.: 90183-64-5
M. Wt: 198.28 g/mol
InChI Key: YRWAJSRWWMEMFC-UHFFFAOYSA-N
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Description

[3-(Methanesulfinyl)propoxy]benzene is an organic compound characterized by the presence of a benzene ring substituted with a propoxy group and a methanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methanesulfinyl)propoxy]benzene typically involves the reaction of 3-hydroxypropoxybenzene with methanesulfinyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfoxide, which is then converted to the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Methanesulfinyl)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The methanesulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride); reactions often require controlled temperatures and specific catalysts.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

[3-(Methanesulfinyl)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(Methanesulfinyl)propoxy]benzene involves its interaction with specific molecular targets. The methanesulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various chemical reactions, leading to the formation of different products. The benzene ring provides a stable aromatic framework that can undergo substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    [3-(Methanesulfonyl)propoxy]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    [3-(Methylthio)propoxy]benzene: Contains a thioether group instead of a sulfinyl group.

    [3-(Methanesulfinyl)propyl]benzene: Similar structure but with a propyl group instead of a propoxy group.

Uniqueness

[3-(Methanesulfinyl)propoxy]benzene is unique due to the presence of both a methanesulfinyl group and a propoxy group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

90183-64-5

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3-methylsulfinylpropoxybenzene

InChI

InChI=1S/C10H14O2S/c1-13(11)9-5-8-12-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

YRWAJSRWWMEMFC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCOC1=CC=CC=C1

Origin of Product

United States

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